molecular formula C9H13N3O3 B11410432 2-Amino-4,5-dimethoxybenzamidoxime

2-Amino-4,5-dimethoxybenzamidoxime

Cat. No.: B11410432
M. Wt: 211.22 g/mol
InChI Key: UUIWEMBCNJKANK-UHFFFAOYSA-N
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Description

2-Amino-4,5-dimethoxybenzamidoxime is an organic compound with the molecular formula C9H13N3O3 It is a derivative of benzamidoxime, characterized by the presence of amino and methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,5-dimethoxybenzamidoxime typically involves the reaction of 2-Amino-4,5-dimethoxybenzonitrile with hydroxylamine hydrochloride under basic conditions. The reaction proceeds as follows:

  • Dissolve 2-Amino-4,5-dimethoxybenzonitrile in a suitable solvent such as ethanol.
  • Add hydroxylamine hydrochloride and a base such as sodium carbonate to the solution.
  • Heat the reaction mixture to reflux for several hours.
  • Cool the mixture and filter the precipitated product.
  • Purify the product by recrystallization from ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5-dimethoxybenzamidoxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The amino and methoxy groups on the benzene ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or other reduced forms.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-4,5-dimethoxybenzamidoxime has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4,5-dimethoxybenzamidoxime involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes or receptors: Modulating their activity and leading to various biological effects.

    Interfering with cellular processes: Such as DNA replication, protein synthesis, or cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydroxybenzamidoxime
  • 5-Amino-2-hydroxybenzonitrile
  • 4-Amino-N-ethylbenzamide

Uniqueness

2-Amino-4,5-dimethoxybenzamidoxime is unique due to the presence of both amino and methoxy groups on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

2-amino-N'-hydroxy-4,5-dimethoxybenzenecarboximidamide

InChI

InChI=1S/C9H13N3O3/c1-14-7-3-5(9(11)12-13)6(10)4-8(7)15-2/h3-4,13H,10H2,1-2H3,(H2,11,12)

InChI Key

UUIWEMBCNJKANK-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C(=N/O)/N)N)OC

Canonical SMILES

COC1=C(C=C(C(=C1)C(=NO)N)N)OC

Origin of Product

United States

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